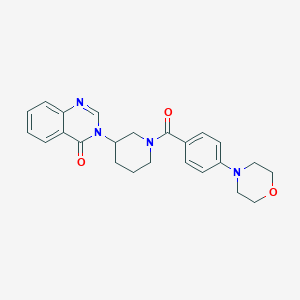![molecular formula C20H19FN4O B3013225 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108311-24-4](/img/structure/B3013225.png)
7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one family. This class of compounds is known for its potential biological activities, which makes them a subject of interest in medicinal chemistry. The presence of a fluorobenzyl moiety suggests potential interactions with biological targets, possibly affecting the pharmacokinetic properties of the compound.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been reported, involving high-temperature cyclization of previously synthesized benzamides of pyrazole-4-carboxylic acid . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as multistep reactions starting with suitable precursors, followed by cyclization and substitution reactions to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by a fused bicyclic system. The presence of a fluorine atom on the benzyl moiety could influence the electronic distribution and molecular conformation, potentially affecting the binding affinity to biological targets. X-ray crystallography or computational methods like molecular docking could be used to elucidate the precise molecular conformation and interactions with enzymes or receptors .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the functional groups attached to the core structure. The amino group in the 7-position could undergo various reactions, such as acylation or alkylation, to yield a range of derivatives with different properties. The fluorine atom on the benzyl group could also influence the reactivity of the compound, making it a site for nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both aromatic and heterocyclic rings suggests it would exhibit typical properties of aromatic compounds, such as stability and planarity. The fluorine atom could increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The compound's solubility, melting point, and stability could be determined experimentally to facilitate its use in further biological studies .
Aplicaciones Científicas De Investigación
Antitumor Properties
- A series of fluorinated 2-(4-aminophenyl)benzothiazoles, including compounds with structural similarity to 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, demonstrated potent cytotoxic effects in vitro against certain human breast cell lines, specifically MCF-7 (ER+) and MDA 468 (ER-) (Hutchinson et al., 2001).
Neuropeptide S Antagonist Activity
- 7-Substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, closely related to the compound , were identified as potent antagonists of Neuropeptide S, indicating potential therapeutic applications in related disorders (Zhang et al., 2008).
Synthesis and Biological Evaluation
- Novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one derivatives were synthesized, indicating the compound's relevance in chemical synthesis and its potential biological activities. Such derivatives have shown a range of pharmacological properties, including antitumor and anti-inflammatory effects (Önal et al., 2008).
Cytotoxicity Against Cancer Cells
- The synthesis and evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown that these compounds could inhibit the growth of certain cancer cells, such as A549 lung cancer cells, in a dose- and time-dependent manner (Zhang et al., 2008).
GPR39 Agonist Activity
- Kinase inhibitors structurally akin to 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one were found to be novel GPR39 agonists. This suggests the compound's potential role in modulating G protein–coupled receptors, which are crucial in various physiological processes (Sato et al., 2016).
Synthesis and Chemical Properties
- The compound's structural class has been involved in the synthesis of various pyrazolo[1,5-a]pyrazine derivatives using one-pot protocols, illustrating its utility in the facile synthesis of heterocyclic compounds (Zaremba et al., 2013).
Propiedades
IUPAC Name |
7-[(4-fluorophenyl)methylamino]-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-13-2-6-15(7-3-13)17-10-18-20(26)23-12-19(25(18)24-17)22-11-14-4-8-16(21)9-5-14/h2-10,19,22H,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMJAJJRNOQQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)
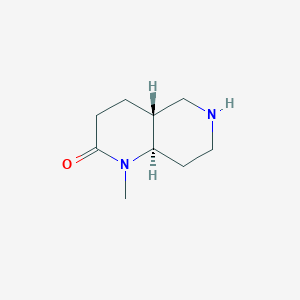
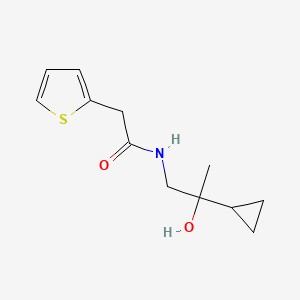
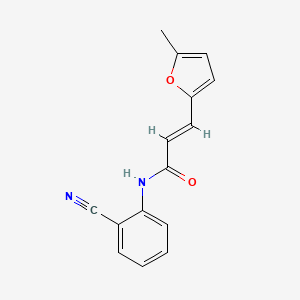
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)
![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)
![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)
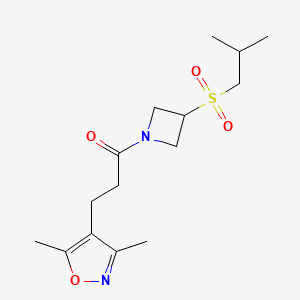

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)

